trans-3-(Trimethylsilyl)allylalcohol
説明
Significance of Silicon in Organic Transformations
Organosilicon compounds have a significant presence in modern organic synthesis, largely due to the unique properties of the silicon atom. rsc.org The carbon-silicon bond is stable, yet the silicon atom can be readily removed under specific conditions, making silyl (B83357) groups excellent protecting groups or temporary control elements. google.com A key feature of silicon's utility is the β-silicon effect, which describes the stabilization of a carbocation positioned beta to a silicon atom. This effect has profound implications for reaction pathways and stereochemical outcomes. Furthermore, the high affinity of silicon for oxygen and fluorine provides a strong thermodynamic driving force for many reactions, such as the Brook rearrangement and Peterson olefination. rsc.org The trimethylsilyl (B98337) (TMS) group, in particular, is widely used as a silylating agent to protect reactive functional groups. google.comrsc.org
Role of Allylic Alcohols in Advanced Organic Synthesis
Allylic alcohols are a highly versatile class of chiral building blocks. isotope.com Their structure, featuring a hydroxyl group adjacent to a double bond, allows for a multitude of transformations. They can act as precursors for allylation reactions, serve as sources for aldehydes and ketones, and participate in a variety of substitution reactions. sigmaaldrich.comsigmaaldrich.com One of the most significant applications of allylic alcohols is in asymmetric synthesis. The hydroxyl group can direct the stereochemical course of reactions on the adjacent double bond, a principle famously exploited in the Sharpless asymmetric epoxidation. google.comnih.gov This directing ability makes them invaluable in the synthesis of complex, stereochemically rich natural products and pharmaceuticals. rsc.org
Overview of trans-3-(Trimethylsilyl)allylalcohol as a Key Synthetic Intermediate
This compound, with the chemical formula C₆H₁₄OSi, is an organosilicon compound that marries the functionalities of both an allylsilane and an allylic alcohol. sigmaaldrich.com This bifunctional nature makes it a valuable intermediate in organic synthesis. sigmaaldrich.com The trimethylsilyl group provides stability and influences the reactivity of the molecule, while the allylic alcohol portion allows for participation in a range of stereoselective reactions. sigmaaldrich.com Its defined trans (or E) stereochemistry across the double bond makes it a precise tool for constructing specific isomers in complex target molecules. The compound serves as a precursor for generating other useful reagents and for engaging in powerful carbon-carbon bond-forming reactions. sigmaaldrich.com
Structure
3D Structure
特性
分子式 |
C6H14OSi |
|---|---|
分子量 |
130.26 g/mol |
IUPAC名 |
(E)-3-trimethylsilylprop-1-en-1-ol |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4-5,7H,6H2,1-3H3/b5-4+ |
InChIキー |
JKKTXDCTGMUFBS-SNAWJCMRSA-N |
異性体SMILES |
C[Si](C)(C)C/C=C/O |
正規SMILES |
C[Si](C)(C)CC=CO |
製品の起源 |
United States |
Synthetic Methodologies for Trans 3 Trimethylsilyl Allylalcohol
Direct Synthetic Routes
Direct synthetic routes to trans-3-(trimethylsilyl)allylalcohol involve the introduction of the trimethylsilyl (B98337) group in a single key step, often with high regio- and stereocontrol. These methods are prized for their efficiency and atom economy.
Trimethylsilylation-Based Approaches
The direct silylation of allylic precursors is a powerful method for forming carbon-silicon bonds. Palladium catalysis has been instrumental in developing these transformations, allowing for the use of readily available starting materials like allylic alcohols.
One notable method involves the palladium-catalyzed silylation of allylic alcohols using disilanes as the silicon source. acs.org This approach is advantageous as it proceeds under mild and neutral conditions, offering a high degree of regio- and stereoselectivity for the synthesis of allylsilanes. acs.org The catalytic cycle is proposed to involve the formation of a π-allyl-palladium complex, followed by transmetalation with the disilane (B73854) and subsequent reductive elimination to yield the desired allylsilane. acs.org
Another strategy is the palladium-catalyzed functionalization of allylic C-H bonds. diva-portal.org This method achieves the selective synthesis of allylic silanes under oxidative conditions, representing a direct and efficient pathway that avoids the need for pre-functionalized substrates. diva-portal.org
Hydrosilylation Strategies
Hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, is a cornerstone for synthesizing organosilanes. In the context of this compound, the hydrosilylation of propargyl alcohol is a key strategy. The challenge lies in controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (E vs. Z isomer).
Late transition metals are effective catalysts for this transformation. researchgate.net Specifically, platinum and ruthenium complexes have shown significant promise.
Platinum-Catalyzed Hydrosilylation : A highly effective protocol utilizes a PtCl₂/XPhos catalyst system for the hydrosilylation of propargylic alcohols. researchgate.netrsc.orgqub.ac.uk This system demonstrates excellent selectivity, yielding the β-(E)-vinyl silane (B1218182) as a single regio- and stereoisomer in high yields. rsc.orgqub.ac.uk The reaction is robust, tolerating a wide range of functional groups on both the alkyne and the silane. rsc.org
Ruthenium-Catalyzed Hydrosilylation : Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are also effective catalysts, particularly for terminal alkynes. nih.gov These catalysts promote a clean trans-addition of the silane across the alkyne, which is crucial for establishing the desired (E)-alkene geometry in the final product. nih.gov While ruthenium catalysts can be highly selective for producing the internal α-isomer, specific conditions can favor the desired β-isomer. researchgate.netqub.ac.uk
To address challenges in regiocontrol with internal propargyl alcohols, innovative silanes have been developed. Glycidyl silanes, for instance, act as directing groups through hydrogen bonding with the propargylic hydroxyl group, guiding the platinum catalyst to deliver the silyl (B83357) group to the β-position with high selectivity. chemrxiv.orgchemrxiv.org
| Catalyst System | Substrate | Key Feature | Selectivity |
| PtCl₂/XPhos | Propargylic Alcohols | User-friendly and tolerant of functional groups. rsc.orgqub.ac.uk | High for β-(E)-isomer. rsc.orgqub.ac.uk |
| [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes | Clean trans-addition process. nih.gov | Good for α-vinylsilanes, but can be adapted. nih.gov |
| Pt(0)/Glycidyl Silane | Internal Propargyl Alcohols | Directing group enhances regioselectivity. chemrxiv.orgchemrxiv.org | High for β-(E)-isomer (>20:1). chemrxiv.org |
Indirect Synthetic Pathways and Precursor Transformations
Indirect routes involve the transformation of precursors that are strategically modified to facilitate the formation of the target silylated allylic alcohol. These multi-step pathways offer flexibility and access to the compound from different starting materials.
Propargyl Alcohol Derivatizations
Propargyl alcohol and its derivatives are versatile precursors for this compound beyond direct hydrosilylation. sigmaaldrich.comorganic-chemistry.org One significant method is the anti-silyllithiation of propargylic alcohols. kyoto-u.ac.jp In this process, a silyllithium reagent adds across the triple bond in an anti-fashion, controlled by coordination with the alcohol's oxygen atom. This generates a regiocontrolled alkenyllithium intermediate, which upon quenching with a proton source, yields the β-silyl allylic alcohol. kyoto-u.ac.jp This method provides highly functionalized products with excellent regiocontrol. kyoto-u.ac.jp
Copper-catalyzed borylation of propargylic alcohols represents another derivatization strategy. organic-chemistry.org This reaction can produce allylboronates, which are valuable intermediates in organic synthesis and can potentially be converted to the corresponding allylsilanes in subsequent steps. organic-chemistry.org
Vinyl and Silyl Enone Precursors
An alternative approach begins with molecules that already contain a carbon-carbon double bond, such as vinyl or enone structures. The reduction of a silyl-substituted α,β-unsaturated ketone (a silyl enone) is a direct way to access the target allylic alcohol. acs.org This transformation can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which reduce the carbonyl group to a hydroxyl group without affecting the vinylsilane moiety. youtube.com
The use of organosilanes as reducing agents in copper-hydride (CuH) catalyzed reactions also provides a pathway for the enantioselective reduction of enones to furnish chiral allylic alcohols. acs.org
Dianion Generation from Substituted Allylic Alcohols
A more advanced indirect pathway involves the generation of a dianion from a substituted allylic alcohol. rsc.org By using a strong base, such as (trimethylsilyl)methylpotassium, it is possible to deprotonate both the hydroxyl group and the α-carbon of an allylic alcohol, creating a highly reactive dipotassio α,β-dianion intermediate. rsc.org
This dianion exhibits high thermal stability and nucleophilicity. rsc.org Its subsequent reaction with an electrophile, like a silyl chloride, allows for the introduction of the silyl group at the γ-position. This C,O-difunctionalization strategy provides a powerful method for synthesizing functionalized silyl compounds from readily available allylic alcohols. rsc.org
| Precursor Type | Key Transformation | Reagents | Significance |
| Propargyl Alcohol | anti-Silyllithiation | Silyllithium, Electrophile (H⁺) | High regiocontrol for β-silyl allylic alcohols. kyoto-u.ac.jp |
| Silyl Enone | Carbonyl Reduction | NaBH₄ or LiAlH₄ | Direct conversion of a ketone to the target alcohol. acs.orgyoutube.com |
| Allylic Alcohol | Dianion Generation & Silylation | Strong Base, Silyl Chloride | Forms a highly reactive dianion for functionalization. rsc.org |
Reactivity and Reaction Mechanisms of Trans 3 Trimethylsilyl Allylalcohol
Allylic Transposition and Rearrangement Reactions
Allylic transposition, a fundamental reaction of allylic alcohols, involves the researchgate.netcapes.gov.br-shift of the hydroxyl group. In the case of trans-3-(trimethylsilyl)allylalcohol, this process can be promoted through various catalytic systems, leading to the formation of its isomeric structures.
Catalytic Allylic Alcohol Transposition
The catalytic transposition of allylic alcohols is an atom-economical method for synthesizing valuable chiral building blocks. nih.gov Several transition metal complexes have been shown to be effective in catalyzing this isomerization.
High-oxidation-state oxometal complexes, particularly those of rhenium, are effective in catalyzing the researchgate.netcapes.gov.br-transposition of allylic alcohols and their silyl (B83357) ethers. rsc.orgnih.gov This process is believed to occur through a capes.gov.brcapes.gov.br-sigmatropic rearrangement mechanism. nih.gov Rhenium(VII) oxide (Re₂O₇) and triphenylsilyl perrhenate (B82622) (Ph₃SiOReO₃) are among the superior catalysts, demonstrating high reactivity and chemoselectivity at low temperatures. capes.gov.br
The reaction is generally driven by the formation of the more thermodynamically stable alcohol isomer. For aliphatic allylic alcohols, the equilibrium favors tertiary over secondary, and secondary over primary alcohols. chemrxiv.org In the context of silyl-substituted allylic alcohols, the position of the silyl group can direct the outcome of the reaction. For instance, a highly regioselective allylic substitution of β-silyl allylic alcohols has been achieved, yielding the branched isomer exclusively. nih.gov This regiocontrol is attributed to the influence of the vinyl silane (B1218182) group. nih.gov
A study on the Re₂O₇-catalyzed transposition of allylic silyl ethers demonstrated a novel method for regiochemical control by using a cis-oriented vinyl boronate to trap the transposed hydroxyl group. nih.gov
| Catalyst | Substrate Type | Key Feature | Reference |
| Re₂O₇, Ph₃SiOReO₃ | Allylic Alcohols | High reactivity and chemoselectivity | capes.gov.br |
| Rhenium Catalysts | β-Silyl Allylic Alcohols | High regioselectivity for branched isomer | nih.gov |
| Re₂O₇ | Allylic Silyl Ethers | Regiocontrol via cis-vinyl boronate trap | nih.gov |
Rhodium complexes are also utilized in the transformation of allylic alcohols, although research has often focused on applications beyond simple transposition, such as alkylation and amidation. acs.orgrsc.org For instance, [Rh(CO)₂Cl]₂ has been found to catalyze allylic alkylations of unsymmetrical allylic carbonates with high regioselectivity. acs.org While not a direct transposition of the alcohol, this highlights the ability of rhodium catalysts to activate the allylic system.
Iridium catalysts have emerged as effective tools for the 1,3-rearrangement of allylic alcohols. researchgate.netnih.gov An Ir(III) dihydride complex, for example, has been shown to catalyze the 1,3-rearrangement of a mixture of E/Z allylic alcohols to provide the less accessible allylic alcohol regio- and stereoselectively. nih.govchemistryviews.org The proposed mechanism involves a π-allyl-Ir(V) intermediate, with the dihydride ligand acting as a hydrogen switch. nih.govchemistryviews.org
In some cases, iridium-catalyzed isomerization of allylic silyl ethers can lead to the formation of fully substituted aldehyde-derived silyl enol ethers with high stereocontrol. researchgate.net
| Catalyst System | Substrate Type | Outcome | Mechanistic Feature | Reference |
| Ir(III) dihydride complex | E/Z mixture of allylic alcohols | Regio- and stereoselective formation of less accessible allylic alcohol | π-allyl-Ir(V) intermediate | nih.govchemistryviews.org |
| Cationic Ir-catalyst | Allylic silyl ethers | Fully substituted aldehyde-derived silyl enol ethers | Stereocontrol through zig-zag shaped allyliridium hydride intermediates | researchgate.net |
Boronic acids, particularly electron-deficient polyfluoroarylboronic acids, can catalyze the 1,3-transposition of allylic alcohols under mild, metal-free conditions. rsc.org The proposed mechanism involves the formation of an allylic carbocation intermediate. rsc.org This method can produce a wide range of synthetically useful products with excellent E/Z selectivity. rsc.org While specific studies on this compound are not detailed, the general applicability to allylic alcohols suggests its potential as a substrate. rsc.orgnih.gov
Oxidative Rearrangements of Allylic Alcohols
The oxidative rearrangement of tertiary allylic alcohols provides a route to β-substituted α,β-unsaturated carbonyl compounds. nih.gov This transformation can be achieved using various oxidizing agents.
One prominent method employs oxoammonium salts derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.gov These reagents are considered more environmentally benign alternatives to traditional chromium(VI)-based oxidants. acs.org The counteranion of the oxoammonium salt has been found to be critical for the success of the rearrangement. nih.gov
Chromium(VI) reagents have also been historically used for this type of one-pot allylic transposition-oxidation. acs.org Additionally, IBX (2-iodoxybenzoic acid) in DMSO has been reported as a practical and environmentally friendly method for the oxidative rearrangement of cyclic tertiary allylic alcohols. acs.org
In the context of silyl-substituted systems, an unusual oxidative fragmentation has been observed at elevated temperatures during a rhenium-catalyzed allylic carbamination of γ-silyl allylic alcohols, which appears to proceed through a Fleming-Tamao-type oxidation-elimination pathway. nih.gov
| Reagent System | Substrate Type | Product | Key Feature | Reference |
| Oxoammonium Salts | Tertiary Allylic Alcohols | β-Substituted α,β-Unsaturated Carbonyls | Counteranion is crucial for reactivity | nih.gov |
| IBX/DMSO | Cyclic Tertiary Allylic Alcohols | β-Disubstituted α,β-Unsaturated Ketones | Environmentally friendly method | acs.org |
| Rhenium catalyst (at elevated temp.) | γ-Silyl Allylic Alcohols | Oxidative Fragmentation Products | Fleming-Tamao-type pathway | nih.gov |
Addition and Cyclization Reactions
The double bond in this compound is amenable to epoxidation, a reaction that can be performed with high levels of stereocontrol, particularly in asymmetric variants. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. researchgate.netnih.gov This reaction typically employs a catalyst generated from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov
The epoxidation of 3-(trimethylsilyl)prop-2-en-1-ol using the Sharpless procedure has been reported to produce the corresponding epoxy alcohol with high enantiomeric excess (90% ee). researchgate.net The mechanism of the Sharpless epoxidation involves the coordination of the allylic alcohol to the titanium center of the catalyst. youtube.com The chiral tartrate ligand creates a chiral environment that directs the delivery of the oxygen atom from the peroxide to one face of the double bond, leading to a high degree of enantioselectivity. The stereochemical outcome of the epoxidation can be reliably predicted based on the chirality of the diethyl tartrate used. nih.gov
Vanadium-catalyzed epoxidations offer an alternative to the Sharpless method. Vanadium complexes are known to be highly selective for the epoxidation of allylic alcohols. These reactions can also exhibit high diastereoselectivity, often favoring the syn-epoxide. The development of chiral vanadium complexes with ligands such as bishydroxamic acids has enabled highly enantioselective epoxidations of a broad range of allylic alcohols, including both cis and trans isomers. These systems can operate at low catalyst loadings and use aqueous TBHP.
The diastereoselectivity in the epoxidation of allylic alcohols is often governed by hydrogen bonding interactions between the alcohol and the oxidant, which directs the epoxidation to the syn face. In metal-catalyzed systems like those using vanadium, the coordination of the alcohol to the metal center plays a key role in determining the stereochemical outcome.
Table 1: Asymmetric Epoxidation of 3-(trimethylsilyl)prop-2-en-1-ol
| Catalyst System | Oxidant | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ti(O-iPr)₄ / L-(+)-DET | t-BuOOH | (2R,3R)-3-(trimethylsilyl)oxiran-2-yl)methanol | 90% | researchgate.net |
The Hosomi-Sakurai reaction is a powerful carbon-carbon bond-forming reaction that involves the Lewis acid-promoted allylation of various electrophiles, such as aldehydes and ketones, with allylsilanes. This reaction typically leads to the formation of homoallylic alcohols. nih.gov The reaction is initiated by the activation of the electrophile by a strong Lewis acid, such as titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), or boron trifluoride etherate (BF₃·OEt₂). This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the allylsilane.
A key feature of the Hosomi-Sakurai reaction is the β-silicon effect, where the silicon atom stabilizes the developing positive charge at the β-position in the transition state. This stabilization facilitates the carbon-carbon bond formation. The reaction is highly regioselective, with the electrophile typically attacking the γ-carbon of the allylsilane. nih.gov
In the context of this compound, its derivatives, such as the corresponding allyltrimethylsilane, can be used as the nucleophilic partner in Hosomi-Sakurai reactions. The stereochemical outcome of the reaction can be influenced by the substitution pattern of the allylsilane. For instance, C1-substituted allylsilanes often yield (E)-alkenes, while C3-monosubstituted allylsilanes can lead to syn-diastereomers. nih.gov The choice of Lewis acid can also impact the stereoselectivity of the reaction.
Table 2: Key Features of the Hosomi-Sakurai Reaction
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Lewis acid-promoted allylation of electrophiles with allylsilanes. | |
| Key Mechanistic Feature | Stabilization of a β-carbocationic intermediate by the silicon atom (β-silicon effect). | |
| Common Lewis Acids | TiCl₄, AlCl₃, BF₃·OEt₂, SnCl₄ | nih.gov |
| Typical Electrophiles | Aldehydes, ketones, imines, α,β-unsaturated carbonyls. | |
| Regioselectivity | Electrophile attacks the γ-carbon of the allylsilane. | nih.gov |
This compound and its derivatives are valuable precursors for the construction of cyclic and polycyclic systems through annulation and ring-expansion reactions. Annulation reactions involve the formation of a new ring onto an existing molecule. For instance, [3+2] annulation reactions of allylic silanes have been developed to synthesize highly substituted five-membered carbocycles and heterocycles with good stereoselectivity. researchgate.net
While direct examples involving this compound in complex annulations are not extensively documented in readily available literature, the principles of related reactions provide a framework for its potential applications. For example, the Robinson annulation, a classic method for forming six-membered rings, has been optimized to utilize allylic alcohols. Furthermore, rhodium-catalyzed redox-neutral cascade [3+2] annulation of N-phenoxyacetamides with propiolates provides a route to benzofuran-2(3H)-one skeletons. researchgate.net
Ring-expansion reactions offer a pathway to larger ring systems. One-carbon ring expansion of cyclic allylic phosphonates to substituted cycloheptenones has been achieved through a tandem oxidative cleavage/intramolecular Horner-Wadsworth-Emmons reaction sequence. acs.org Although this example uses a phosphonate, it highlights a strategy where an allylic moiety is a key component in a ring-expansion process. The Saegusa-Ito oxidation, which can be part of a ring-expansion sequence, involves the oxidation of a silyl enol ether. acs.org The versatility of silyl groups in directing and facilitating such transformations underscores the potential of silyl-substituted allylic alcohols in the synthesis of complex cyclic architectures.
Hydrosilylation of Unsaturated Systems
While direct studies on the hydrosilylation of the carbon-carbon double bond in this compound are not extensively detailed, the reactivity of structurally similar compounds provides significant insight. The synthesis of silyl-substituted allylic alcohols can be achieved through the hydrosilylation of propargylic alcohols. nih.gov For instance, the ruthenium-catalyzed hydrosilylation of internal propargylic alcohols with silanes like triethylsilane proceeds efficiently. nih.gov
This type of reaction typically demonstrates high selectivity, favoring a trans-addition mechanism where the silyl group and the hydrogen atom add to opposite faces of the alkyne triple bond. nih.gov In the case of propargylic alcohols, this process leads to the formation of (Z)-configured β-silyl allylic alcohols with high regioselectivity. nih.gov An attempt to use triethoxysilane (B36694) as the reagent resulted in decomposition of the starting material; however, switching to triethylsilane afforded the desired product in quantitative yield. nih.gov This highlights the sensitivity of the reaction to the specific silane agent employed.
Table 1: Ruthenium-Catalyzed Hydrosilylation of a Propargylic Alcohol nih.gov
| Substrate | Silane | Catalyst | Key Outcome |
| Propargylic Alcohol | Triethylsilane | [CpRu(MeCN)₃]PF₆ | Quantitative yield of the (Z)-β-silyl allylic alcohol via trans-addition. |
| Propargylic Alcohol | Triethoxysilane | [CpRu(MeCN)₃]PF₆ | Decomposition of starting material; no vinylsilane isolated. |
Substitution Reactions
The allylic nature of this compound makes it a prime candidate for various substitution reactions, particularly after activation of the hydroxyl group.
Nucleophilic Allylic Substitutions (e.g., Tsuji-Trost)
The Tsuji-Trost reaction is a powerful palladium-catalyzed method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at an allylic position. wikipedia.orgacademie-sciences.fr The reaction involves a substrate with an allylic leaving group, which is displaced by a nucleophile. wikipedia.org While the hydroxyl group of an allylic alcohol itself is a poor leaving group, it can be converted into a more suitable one, such as an acetate (B1210297), to facilitate the reaction. organic-chemistry.org
The general mechanism proceeds through the following steps:
Oxidative Addition : A palladium(0) catalyst coordinates to the double bond of the allylic substrate, forming a π-allyl complex and leading to the expulsion of the leaving group. organic-chemistry.org This creates a η³-π-allylpalladium(II) intermediate. wikipedia.org
Nucleophilic Attack : A nucleophile then attacks the π-allyl complex. wikipedia.org For "soft" nucleophiles (derived from acids with pKa < 25), the attack typically occurs directly on one of the terminal carbons of the allyl system. organic-chemistry.orgpku.edu.cn
Reductive Elimination : This step regenerates the palladium(0) catalyst and yields the final allylated product.
In the context of a derivative of this compound (e.g., the acetate), the trimethylsilyl (B98337) group is expected to influence the regioselectivity of the nucleophilic attack. Generally, substitution occurs at the sterically least hindered allylic position, which would direct the nucleophile to the carbon atom bearing the trimethylsilyl group. organic-chemistry.org
Table 2: Key Features of the Tsuji-Trost Reaction
| Feature | Description |
| Catalyst | Typically a zerovalent palladium complex, often with phosphine (B1218219) ligands. wikipedia.org |
| Substrate | An allylic system containing a good leaving group (e.g., acetate, carbonate, halide). organic-chemistry.org |
| Intermediate | A characteristic η³-π-allylpalladium(II) complex. wikipedia.org |
| Nucleophiles | A wide range including stabilized carbanions (e.g., malonates), amines, and phenols. organic-chemistry.org |
| Regioselectivity | Generally favors attack at the less sterically hindered terminus of the allyl system. organic-chemistry.org |
Derivatization for Further Reactivity
The hydroxyl group of this compound is a key functional handle that can be readily modified to enhance the compound's reactivity in subsequent synthetic steps.
A common strategy to transform the alcohol into a substrate suitable for nucleophilic substitution is through a two-step sequence involving mesylation followed by iodide displacement. sigmaaldrich.com This procedure effectively converts the poor hydroxyl leaving group into an excellent iodide leaving group.
Mesylation : The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N). The base neutralizes the HCl generated during the reaction, driving it to completion and forming trans-3-(trimethylsilyl)allyl mesylate.
Iodide Displacement : The resulting mesylate is then subjected to a Finkelstein reaction, where it is treated with an iodide salt like sodium iodide (NaI) in a solvent such as acetone. The iodide ion acts as a nucleophile, displacing the mesylate group via an Sₙ2 mechanism to yield trans-1-iodo-3-(trimethylsilyl)propene. sigmaaldrich.com
Table 3: Two-Step Conversion of Allyl Alcohol to Allyl Iodide
| Step | Reagents | Intermediate/Product |
| 1. Mesylation | This compound, Methanesulfonyl chloride, Triethylamine | trans-3-(Trimethylsilyl)allyl mesylate |
| 2. Iodide Displacement | trans-3-(Trimethylsilyl)allyl mesylate, Sodium iodide | trans-1-Iodo-3-(trimethylsilyl)propene |
Acetylation converts the hydroxyl group into an acetate ester. This serves two primary purposes: it protects the alcohol and transforms the hydroxyl into a competent leaving group for reactions like the Tsuji-Trost allylation. organic-chemistry.org The reaction is typically performed by treating the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. The product of this reaction is trans-3-(trimethylsilyl)allyl acetate.
To selectively perform reactions at the carbon-carbon double bond while leaving the hydroxyl group untouched, it can be protected as a silyl ether. google.com This protection strategy is common in organic synthesis due to the ease of both introduction and removal of silyl groups. researchgate.net A variety of silylating agents can be used, each offering different levels of stability. unishivaji.ac.in
Common methods for silylating alcohols include using a chlorosilane (like tert-butyldimethylsilyl chloride, TBDMSCl) with a base, or using hexamethyldisilazane (B44280) (HMDS), which can sometimes be used under solvent-free conditions or with a catalyst like H-β zeolite. google.comsemanticscholar.org The choice of silylating agent allows for fine-tuning of the protecting group's stability to subsequent reaction conditions.
Table 4: Common Silylating Agents for Hydroxyl Group Protection
| Silylating Agent | Abbreviation | Resulting Silyl Ether |
| Chlorotrimethylsilane | TMSCl | Trimethylsilyl ether |
| tert-Butyldimethylsilyl chloride | TBDMSCl | tert-Butyldimethylsilyl ether |
| Triisopropylsilyl chloride | TIPSCl | Triisopropylsilyl ether |
| Hexamethyldisilazane | HMDS | Trimethylsilyl ether |
Mechanistic Investigations and Elucidation
Catalytic Reaction Pathways
Palladium-catalyzed reactions of allylic alcohols, including trans-3-(trimethylsilyl)allylalcohol, have been a focal point of mechanistic studies due to their synthetic utility. These investigations have shed light on the intricate steps involved in the catalytic cycle, from substrate activation to the formation of key intermediates and the final products.
A central feature of the palladium-catalyzed functionalization of allylic alcohols is the formation of (η³-allyl)palladium complexes as key intermediates. nih.gov In the case of reactions involving this compound, the catalytic cycle is initiated by the coordination of the palladium catalyst to the double bond of the alcohol. Subsequent departure of the hydroxyl group, often facilitated by an activator, leads to the formation of a cationic (η³-allyl)palladium species. This intermediate is pivotal as it is the electrophilic partner that reacts with a nucleophile or undergoes further transformation. nih.gov
The formation of these η³-allyl palladium intermediates is consistent with the high trans-selectivity observed in many reactions, even when starting with a cis-isomer of the alcohol. This stereochemical outcome is a hallmark of a mechanism proceeding through a dynamic π-allyl palladium complex. nih.gov The general structure of an allyl ligand allows it to bind to a metal through three carbon atoms in what is known as the η³-binding mode. researchgate.net This can be formed via oxidative addition of an allylic halide to a low-valent metal complex or, in the case of allylic alcohols, through activation and elimination of the hydroxyl group. researchgate.net
Studies have shown that the catalytic cycle for the silylation of allylic alcohols to form allylsilanes involves the formation of a Pd(0) species which then reacts with the allylic alcohol. The subsequent steps involve transmetalation with a disilane (B73854) and reductive elimination to yield the allylsilane product and regenerate the Pd(0) catalyst. nih.govnih.gov
The ligands coordinated to the metal center play a crucial role in modulating the reactivity and selectivity of the catalytic process. In palladium-catalyzed allylic alkylations and related reactions, the choice of ligand can influence the reaction rate, regioselectivity, and enantioselectivity. researchgate.net For instance, in the palladium-catalyzed allylation of indoles using allyl alcohol, non-coordinating solvents and specific chiral ligands were found to be essential for achieving high enantioselectivity, suggesting that the ligand environment directly impacts the stereodetermining step. psu.edu
In the context of reactions involving substrates similar to this compound, specific ligands such as 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) have been identified as being highly effective for promoting cross-coupling reactions of homoallylic tosylates. figshare.com Conversely, the presence of simple coordinating species, such as chloride ions (e.g., from LiCl), can inhibit the reaction, likely by competing for coordination sites on the palladium center and altering the electronic properties of the catalyst. nih.gov The 'trans effect', where a ligand influences the rate of substitution of the ligand positioned trans to it, is a fundamental principle governing these ligand substitution processes. rsc.org
The following table summarizes the effect of different ligands and additives on a representative palladium-catalyzed allylic substitution reaction.
| Ligand/Additive | Observation | Probable Role/Effect |
| Quinox | High yield and selectivity in cross-coupling. figshare.com | Promotes the desired catalytic pathway. |
| Chiral Phosphines | Can induce high enantioselectivity. researchgate.net | Creates a chiral environment around the metal center. |
| LiCl (additive) | Inhibition of the reaction. nih.gov | Competes for palladium coordination sites. |
| Triethylborane (promoter) | Necessary for C-3 allylation of indoles. psu.edu | Activates the allyl alcohol and influences selectivity. |
This table is illustrative and based on findings from related systems.
The hydroxyl group of an alcohol is a poor leaving group. Therefore, a key step in the catalytic functionalization of this compound is the activation of the C-O bond. Mechanistic studies on the palladium-catalyzed silylation of allylic alcohols have revealed that a Lewis acid is crucial for this activation step. nih.gov
Radical and Ionic Mechanisms
Beyond metal catalysis, the intrinsic chemical properties of this compound allow it to participate in reactions proceeding through radical or ionic intermediates. The presence of the trimethylsilyl (B98337) group has a profound influence on the stability and reactivity of these species.
While direct generation of a silyl (B83357) radical from this compound is not a commonly cited primary pathway, the principles of silyl radical chemistry are relevant to its potential reactivity. Silyl radicals, such as the tris(trimethylsilyl)silyl radical, are typically generated by the abstraction of a hydrogen atom from a silicon hydride (R₃Si-H) using a radical initiator.
Once formed, silyl radicals can participate in a variety of transformations, including addition to carbon-carbon double bonds. For instance, the radical-based hydrosilylation of olefins is a well-established process where a silyl radical adds to the double bond in an anti-Markovnikov fashion. nih.gov In the context of this compound, reactions that could generate radical character on the silicon atom or elsewhere in the molecule could potentially initiate subsequent radical-mediated processes. The cleavage of the Si-C bond to form a silyl radical is also a known process for certain silylated compounds, particularly under photolytic conditions. EPR (Electron Paramagnetic Resonance) spectroscopy is a key technique for the direct observation and characterization of these transient radical species. rsc.org
The formation of carbocations is a common feature in the reactions of alcohols, typically initiated by protonation of the hydroxyl group followed by the loss of water. In the case of this compound, the formation of an allylic carbocation is significantly influenced by the presence of the β-trimethylsilyl group. This is due to a phenomenon known as the β-silicon effect, where the silicon atom stabilizes a positive charge on a β-carbon atom through hyperconjugation. psu.edu This stabilization involves the interaction of the C-Si σ-bonding electrons with the empty p-orbital of the carbocation.
This stabilizing effect can facilitate Sₙ1-type reactions, where the formation of a silyl-stabilized allylic carbocation is a key step. nih.gov Such carbocations can then be trapped by nucleophiles. These carbocation intermediates are also susceptible to rearrangements, such as hydride or alkyl shifts, to form more stable species, a common occurrence in carbocation chemistry.
Anion-mediated processes are also conceivable. For example, deprotonation of the hydroxyl group would generate an alkoxide. More significantly, the lability of the C-Si bond under certain nucleophilic conditions could lead to the formation of an allyl anion, which could then act as a nucleophile in subsequent reactions. The reaction of silyl-substituted compounds with fluoride (B91410) ions is a well-known method for generating carbanions due to the high strength of the Si-F bond.
Stereochemical Control Mechanisms
The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of their synthetic utility. The ability to control the formation of specific stereoisomers is governed by a variety of factors, including the nature of the reactants, the catalyst system employed, and the reaction conditions. Mechanistic studies have focused on understanding the underlying principles that dictate diastereoselectivity, enantioselectivity, and the transfer of chiral information.
The transformations of allylsilanes, including those derived from this compound, are renowned for their potential to create stereogenic centers with a high degree of control. The Hosomi-Sakurai reaction, a cornerstone of allylsilane chemistry, and related allylation reactions, demonstrate Lewis acid-dependent stereochemistry. rsc.org The geometry of the allylsilane, whether E or Z, in conjunction with the chosen Lewis acid and reaction conditions, plays a pivotal role in directing the diastereoselectivity of the addition to carbonyls and other electrophiles. rsc.org
A significant advancement in this area is the development of Barbier-type carbonyl allylations that achieve high levels of both diastereoselectivity and enantioselectivity. For instance, the reaction of [(1E)-3-bromoprop-1-enyl]trimethylsilane, a derivative conceptually related to this compound, with various aldehydes can proceed with exceptional stereocontrol. nih.gov In a chromium-catalyzed, manganese-mediated coupling, homoallylic alcohols are produced with a strong preference for the anti-diastereomer. nih.gov The addition of a chiral ligand to the catalytic system allows for the generation of these products with high enantiomeric excess (ee). nih.gov
The reaction's success hinges on the careful selection of a chiral ligand, solvent, and other additives. For example, using a specific chiral ligand (L5 in the study), the coupling of the silyl-allyl bromide with a range of aliphatic and aromatic aldehydes consistently yields the anti-homoallylic alcohol with excellent enantioselectivity, often between 90-98% ee. nih.gov This demonstrates a powerful method for constructing complex molecules with precisely defined stereochemistry at two adjacent carbon atoms.
The results of these enantioselective allylations are summarized in the table below, showcasing the high diastereoselectivity and enantioselectivity achieved for various aldehydes.
Table 1: Enantioselective Synthesis of anti-Homoallylic Alcohols
| Aldehyde | Product | Yield (%) | dr (anti/syn) | ee (%) |
|---|---|---|---|---|
| 3-Phenylpropanal | (3S,4R)-5-phenyl-3-(trimethylsilyl)pent-1-en-4-ol | 85 | >50:1 | 96 |
| Heptanal | (3S,4R)-3-(trimethylsilyl)dec-1-en-4-ol | 82 | >50:1 | 94 |
| Cyclohexanecarboxaldehyde | (3S,4R)-1-cyclohexyl-3-(trimethylsilyl)but-1-en-4-ol | 88 | >50:1 | 98 |
| Benzaldehyde | (3S,4R)-1-phenyl-3-(trimethylsilyl)but-1-en-4-ol | 75 | >50:1 | 90 |
| 4-Bromobenzaldehyde | (3S,4R)-1-(4-bromophenyl)-3-(trimethylsilyl)but-1-en-4-ol | 78 | >50:1 | 92 |
Data sourced from a study on Barbier-type anti-diastereo- and enantioselective synthesis. nih.gov The reactions were performed under optimized conditions using a specific chiral ligand.
Further illustrating the principle of stereocontrol, stereodivergent syntheses have been developed using chiral nonracemic crotylboronate reagents, which are structurally analogous to allylsilanes. By pairing the chirality of the boron reagent with a chiral Brønsted acid catalyst, such as a chiral phosphoric acid, it is possible to selectively produce different stereoisomers of the resulting homoallylic alcohol from the same starting reagent. nih.gov For example, using the (S)-enantiomer of a chiral phosphoric acid catalyst can lead to Z-anti-homoallylic alcohols, while the (R)-enantiomer of the same catalyst can produce E-anti-homoallylic alcohols, both with high enantioselectivity. nih.gov This "chirality pairing" concept highlights the sophisticated level of control achievable in modern asymmetric synthesis, a principle that is directly applicable to transformations involving chiral derivatives of this compound. nih.govresearchgate.net
Chiral information transfer is the process by which chirality from one molecule or part of a molecule is relayed to create a new stereocenter during a chemical reaction. In the context of this compound, this can occur when the alcohol is derivatized with a chiral auxiliary or when it participates in a reaction mediated by a chiral catalyst. The inherent chirality is then transmitted to the transition state of the reaction, influencing the stereochemical outcome.
A key mechanism for this transfer involves a cascade process where chirality is transmitted from a permanent stereogenic center to a stereodynamic element within the molecule. mdpi.com This concept has been studied in detail with optically active trityl-containing alcohols. The process relies on a series of weak, yet complementary, electrostatic interactions that allow for the induction of a preferred conformation or helicity in a sterically bulky group like a trityl group. mdpi.com
In transformations involving derivatives of this compound, if a chiral moiety is attached (for example, by esterification of the hydroxyl group with a chiral acid), the chirality of this auxiliary can direct the approach of an incoming reagent. The conformation of the substrate becomes biased due to steric and electronic interactions between the chiral auxiliary, the trimethylsilyl group, and the double bond. This pre-organization of the reactant molecule dictates the facial selectivity of the subsequent reaction, be it an epoxidation, a cycloaddition, or an allylation.
The efficiency of this transfer depends on the rigidity of the transition state and the proximity of the directing chiral center to the newly forming stereocenter. The bulky trimethylsilyl group plays a significant role in this context, not only through its electronic effects but also through its steric influence, which can amplify the directing effect of a chiral auxiliary, leading to a higher degree of stereocontrol.
Computational Chemistry Studies
Reaction Pathway Modeling and Energy Landscapes
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving trans-3-(trimethylsilyl)allylalcohol. A key area of investigation for allylic alcohols is their epoxidation. While specific studies on the trimethylsilyl (B98337) derivative are not abundant in the public domain, extensive research on analogous systems, such as the Sharpless epoxidation of other allylic alcohols, provides a robust framework for understanding the process.
For instance, Density Functional Theory (DFT) calculations are commonly employed to model the reaction pathway. These models can determine the geometries of reactants, intermediates, transition states, and products, along with their relative energies. In a typical epoxidation reaction of an allylic alcohol, the peroxy acid and the alcohol first form a hydrogen-bonded complex. The subsequent transfer of the oxygen atom to the double bond proceeds through a transition state, leading to the epoxide product.
The energy landscape for such a reaction reveals the activation energy barriers for different potential pathways. For example, in the epoxidation of a chiral allylic alcohol, computational models can compare the energy profiles for the formation of different diastereomers. This allows for the prediction of which product is kinetically favored. The presence of the bulky and electropositive trimethylsilyl group in this compound would significantly influence the energy landscape of its reactions compared to simpler allylic alcohols.
A hypothetical energy profile for the epoxidation of an allylic alcohol, illustrating the relative energies of the key species along the reaction coordinate, can be constructed based on general principles.
Table 1: Illustrative Relative Energies for a Hypothesized Epoxidation Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants (Allylic Alcohol + Peroxy Acid) | 0.0 |
| Pre-reaction Complex | -5.0 |
| Transition State | +15.0 |
| Product Complex | -25.0 |
| Products (Epoxide + Carboxylic Acid) | -20.0 |
Note: This table is illustrative and based on general computational studies of allylic alcohol epoxidation. Specific values for this compound would require dedicated calculations.
Transition State Analysis
The transition state is a critical, high-energy, and transient species that dictates the rate and stereochemical outcome of a reaction. Computational chemistry allows for the detailed geometric and energetic characterization of these fleeting structures. For reactions of this compound, the analysis of transition states is crucial for understanding its reactivity.
In the context of epoxidation, DFT calculations can locate the transition state structure. For allylic alcohols, a "butterfly" transition state is often proposed, where the peroxy acid is positioned over the alkene. The geometry of this transition state, including key bond lengths and angles, can be precisely calculated. For example, in the epoxidation of chiral allylic alcohols, the relative stabilities of competing transition states leading to different stereoisomers are determined. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonding between the allylic hydroxyl group and the oxidant, which play a decisive role in stabilizing one transition state over another.
The presence of the trimethylsilyl group would influence the geometry and energy of the transition state through both steric and electronic effects. Its bulkiness could create significant steric hindrance, disfavoring certain approaches of the reactant.
Table 2: Calculated Transition State Parameters for the Epoxidation of a Model Allylic Alcohol
| Parameter | Value |
| O-O bond length (breaking) | 1.8 - 2.0 Å |
| C-O bond length (forming) | 2.0 - 2.2 Å |
| Key dihedral angles | Variable, depending on stereochemistry |
| Imaginary Frequency | -200 to -400 cm⁻¹ |
Note: These values are typical for peroxy acid epoxidations of allylic alcohols and serve as an example of data obtained from transition state analysis.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide detailed insights into the distribution of electrons and the nature of molecular orbitals. For this compound, understanding its electronic properties is key to predicting how it will behave in chemical reactions.
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this compound, the HOMO is expected to be localized on the carbon-carbon double bond, making this the primary site for electrophilic attack.
The trimethylsilyl group influences the electronic structure through hyperconjugation (σ-π interaction), where the electrons in the C-Si bond can donate into the π-system of the double bond. This effect can raise the energy of the HOMO, potentially making the alkene more nucleophilic and reactive towards electrophiles compared to a non-silylated analogue.
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They visualize the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show a region of negative potential around the oxygen atom of the hydroxyl group and the π-cloud of the double bond, signifying these as likely sites for interaction with electrophiles or hydrogen bond donors.
Table 3: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | +1.5 |
| HOMO-LUMO Gap | 11.0 |
Note: These are representative values. The actual orbital energies for this compound would need to be calculated.
Stereochemical Outcome Predictions
One of the most significant applications of computational chemistry in organic synthesis is the prediction of stereochemical outcomes. For reactions involving chiral molecules or reactions that create new stereocenters, computational models can predict which stereoisomer will be the major product.
In the case of reactions of this compound, such as epoxidation or osmylation, new stereocenters are formed. The stereoselectivity of these reactions is governed by the relative energies of the diastereomeric transition states. By calculating these energies, the diastereomeric ratio (d.r.) of the products can be predicted.
For allylic alcohols, the directing effect of the hydroxyl group is a well-established phenomenon that influences stereoselectivity. Computational studies on the epoxidation of allylic alcohols have shown that hydrogen bonding between the hydroxyl group and the oxidant can lock the conformation of the transition state, leading to a preferred direction of attack. The size and electronic nature of the substituent at the allylic position, in this case, the trimethylsilyl group, will play a crucial role in determining the preferred conformation and thus the stereochemical outcome.
For example, in the epoxidation of a chiral allylic alcohol, computational models can be used to evaluate the energies of the transition states leading to the syn and anti epoxides. The difference in these activation energies can then be used to predict the product ratio.
Table 4: Illustrative Calculated Energy Differences and Predicted Product Ratios for a Diastereoselective Reaction
| Transition State | Relative Activation Energy (kcal/mol) | Predicted Product Ratio |
| TS leading to syn product | 0.0 | >95 |
| TS leading to anti product | +2.0 | <5 |
Note: This table illustrates how computational energy differences are used to predict stereochemical outcomes and is based on typical results for directed epoxidations.
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and connectivity of atoms within a molecule. For trans-3-(Trimethylsilyl)allylalcohol, several types of NMR experiments are routinely employed to confirm its structure.
Proton NMR (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the trimethylsilyl (B98337) (TMS) group protons, the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself.
The nine equivalent protons of the TMS group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 0.0-0.2 ppm. The vinyl protons, due to their position on the carbon-carbon double bond, resonate further downfield. The trans-configuration leads to a characteristic large coupling constant (J-value), typically in the range of 14-19 Hz, between the two vinyl protons. The methylene protons (CH₂) adjacent to the hydroxyl group would appear as a doublet, coupled to the adjacent vinyl proton. The hydroxyl proton signal can vary in chemical shift and appearance (from a sharp singlet to a broad peak) depending on the solvent, concentration, and temperature, and it may exchange with deuterium in deuterated solvents like D₂O.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| (CH₃)₃Si- | ~0.1 | Singlet | N/A |
| -CH=CH-CH₂OH | ~5.8-6.2 | Multiplet | (trans) ~18-19 |
| -CH=CH-CH₂OH | ~5.8-6.2 | Multiplet | (trans) ~18-19 |
| -CH₂OH | ~4.1 | Doublet of Doublets | ~5-6 |
| -OH | Variable | Singlet (broad) | N/A |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific NMR instrument's magnetic field strength.
Carbon-13 NMR (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected. The carbon atoms of the trimethylsilyl group will appear as a single peak at a high field (typically -2 to 2 ppm). The two sp² hybridized carbons of the double bond will have characteristic shifts in the olefinic region (120-150 ppm). The methylene carbon attached to the oxygen atom will be found further downfield in the aliphatic region (around 60-65 ppm) due to the deshielding effect of the electronegative oxygen atom.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₃Si- | ~ -1.5 |
| -CH=CH- | ~145 |
| -CH=CH- | ~125 |
| -CH₂OH | ~64 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent.
Silicon-29 NMR (²⁹Si NMR)
Silicon-29 (²⁹Si) NMR is a specialized technique that directly probes the silicon atom in organosilicon compounds. Although ²⁹Si has a low natural abundance (4.7%) and a lower gyromagnetic ratio compared to ¹H, it is a spin-½ nucleus, which results in sharp signals. The chemical shift of the silicon nucleus is sensitive to its electronic environment and the nature of the substituents attached to it. For tetracoordinated silicon in compounds like this compound, the ²⁹Si chemical shifts are typically observed in a well-defined range. The specific chemical shift for the silicon atom in this molecule provides direct evidence for the presence and integrity of the trimethylsilyl group. Studies on similar trimethylsilyl derivatives of alcohols show that the chemical shifts are influenced by solvent effects and steric hindrance around the silicon atom. lookchem.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with very high accuracy (typically to within a few parts per million, ppm). This precision allows for the determination of the elemental formula of a compound, as the measured accurate mass can be uniquely matched to a specific combination of atoms.
For this compound, HRMS analysis would be used to confirm its elemental composition, C₆H₁₄OSi. Using a soft ionization technique such as electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The experimentally measured mass of this ion is then compared to the theoretically calculated mass for the corresponding formula.
Table 3: Representative HRMS Data for this compound
| Ion Formula | Adduct | Calculated Mass (m/z) | Found Mass (m/z) |
|---|---|---|---|
| C₆H₁₅OSi | [M+H]⁺ | 131.0887 | (Experimental Value) |
| C₆H₁₄ONaSi | [M+Na]⁺ | 153.0706 | (Experimental Value) |
Note: The "Found Mass" is determined experimentally. A close match between the calculated and found masses confirms the elemental formula.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.
For silylated compounds, GC-MS analysis is particularly effective. The trimethylsilyl group enhances the volatility of the alcohol, making it amenable to gas chromatography. The retention time in the GC column provides a characteristic identifier for the compound under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). While specific retention indices for this compound are not widely reported in publicly available literature, they can be determined experimentally using standard procedures.
Electron Impact (EI) and Electrospray Ionization (ESI)
Electron Impact (EI) Ionization
Electron Impact (EI) is the most common ionization technique used in GC-MS. In EI-MS, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺˙). The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is highly reproducible and is used to deduce the structure of the molecule.
While a specific, publicly available EI mass spectrum for this compound is not readily found, the fragmentation pattern can be predicted based on the known behavior of trimethylsilylated alcohols. Key fragmentation pathways for TMS-derivatized alcohols include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and rearrangements. For comparison, the NIST WebBook provides a mass spectrum for the isomeric compound allyloxytrimethylsilane (Allyl alcohol, TMS derivative), which shows characteristic peaks related to the trimethylsilyl group and the allyl moiety. The mass spectrum of this compound would be expected to show a molecular ion peak (m/z 130) and prominent fragments resulting from the loss of a methyl group ([M-15]⁺), and fragments characteristic of the trimethylsilyl group (e.g., m/z 73, [(CH₃)₃Si]⁺).
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique, typically coupled with liquid chromatography (LC-MS), that is particularly useful for analyzing polar and less volatile compounds. It involves the formation of ions from a solution by applying a high voltage to a liquid spray. ESI typically results in the formation of protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation.
There is a lack of specific research findings on the ESI-MS analysis of this compound in the reviewed literature. However, given its hydroxyl group, it would be expected to be amenable to ESI analysis in the positive ion mode, likely forming a prominent protonated molecule at m/z 131. This technique would be valuable for confirming the molecular weight of the compound with high accuracy.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of specific chemical bonds and functional groups. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the O-H, C-H, C=C, C-O, and Si-C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H | 3200-3600 (broad) | Stretching |
| C-H (sp³) | 2850-3000 | Stretching |
| C-H (sp²) | 3010-3100 | Stretching |
| C=C (trans) | 960-975 | Out-of-plane bending |
| C-O | 1000-1260 | Stretching |
| Si-C (in TMS) | 1250 (strong), 840 (strong) | Symmetric and asymmetric deformations |
This table is based on general vibrational frequencies for the respective functional groups and does not represent experimentally verified data for this compound.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (from a laser) by a molecule. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Chromatographic and Other Analytical Methods
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.
There are no specific, published HPLC methods for the analysis of this compound. However, given its structure, a reversed-phase HPLC method could likely be developed. In such a method, a non-polar stationary phase (e.g., C18) would be used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a refractive index detector (RID) or, if the compound were derivatized with a UV-absorbing chromophore, a UV detector. HPLC would be a valuable tool for purity assessment and for monitoring reactions involving this compound.
Thin Layer Chromatography (TLC) Analysis
Thin Layer Chromatography (TLC) is a widely utilized analytical technique in organic chemistry for monitoring reaction progress, identifying compounds, and assessing purity. nih.govkhanacademy.org For this compound, TLC serves as a rapid and effective method to observe its presence and transformation during chemical reactions, such as oxidation or substitution, due to its cost-effectiveness, simplicity, and speed. nih.gov
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. khanacademy.org A TLC plate is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, which acts as the stationary phase. orgchemboulder.com For the analysis of this compound and similar compounds, silica (B1680970) gel (SiO₂) is the most common stationary phase due to its polarity. chemistryhall.comumass.edu
The separation is achieved by the movement of a solvent system, the mobile phase, up the TLC plate via capillary action. khanacademy.orgchemistryhall.com The polarity of the compound of interest relative to the polarity of the mobile and stationary phases determines its rate of movement. This compound, being a moderately polar compound due to its hydroxyl group, will have a moderate affinity for the polar silica gel stationary phase. Its less polar trimethylsilyl group will interact more favorably with a less polar mobile phase. Consequently, the choice of the mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexane or pentane, and a slightly more polar solvent, like ethyl acetate (B1210297) or diethyl ether. The ratio of these solvents can be adjusted to optimize the separation and the resulting Retention Factor (Rf) value.
The Rf value is a key parameter obtained from a TLC analysis and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgyoutube.com
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) khanacademy.org
A well-chosen solvent system will result in Rf values between 0.2 and 0.8 for the compounds of interest. chemistryhall.com For instance, in a reaction where this compound is oxidized to its corresponding aldehyde, the product is expected to be less polar and therefore will have a higher Rf value than the starting alcohol.
Visualization Techniques
Since this compound is a colorless compound, visualization techniques are necessary to observe its position on the TLC plate after development. plantextractwholesale.com Several methods can be employed:
Ultraviolet (UV) Light: While not strongly UV-active due to the lack of extensive conjugation, some visualization under short-wave (254 nm) UV light may be possible if the TLC plates contain a fluorescent indicator. umich.edulibretexts.orglibretexts.org Compounds that absorb UV light will appear as dark spots on a fluorescent background. plantextractwholesale.comlibretexts.orglibretexts.org
Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a common semi-destructive method. libretexts.orglibretexts.org Iodine forms colored complexes with many organic compounds, which appear as yellow-brown spots. plantextractwholesale.comlibretexts.orglibretexts.org
Chemical Stains: Destructive visualization methods involving chemical stains are highly effective for visualizing alcohols and alkenes. libretexts.org The plate is dipped into or sprayed with a staining solution, followed by gentle heating to develop the spots. silicycle.com
Potassium Permanganate (KMnO₄) Stain: This stain is highly sensitive to compounds that can be oxidized, such as alcohols and alkenes. libretexts.org It will react with the hydroxyl group and the double bond in this compound, appearing as yellow-to-brown spots on a purple background.
p-Anisaldehyde Stain: This stain is particularly useful for detecting alcohols, aldehydes, and ketones. libretexts.orgsilicycle.com It typically produces colored spots upon heating, with the color varying depending on the compound's structure.
Research Findings in a Hypothetical Reaction Monitoring Scenario
To illustrate the application of TLC in monitoring a reaction, consider the oxidation of this compound to trans-3-(Trimethylsilyl)acrolein. A researcher would spot the reaction mixture on a TLC plate at different time intervals and elute it with an appropriate solvent system (e.g., 7:3 hexane/ethyl acetate).
The following interactive data table shows hypothetical results from such a TLC analysis.
| Time Point | Spot | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Rf Value |
| 0 min | Starting Material | 2.5 | 10 | 0.25 |
| 30 min | Starting Material | 2.5 | 10 | 0.25 |
| Product | 4.5 | 10 | 0.45 | |
| 60 min | Starting Material | 2.5 | 10 | 0.25 |
| Product | 4.5 | 10 | 0.45 | |
| 90 min | Product | 4.5 | 10 | 0.45 |
In this hypothetical analysis, the starting material, this compound, has an Rf of 0.25. As the reaction progresses, a new spot corresponding to the less polar product, trans-3-(Trimethylsilyl)acrolein, appears at a higher Rf of 0.45. The gradual disappearance of the starting material spot and the intensification of the product spot would indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Advanced Synthetic Applications in Complex Molecule Synthesis
Total Synthesis of Natural Products
The strategic incorporation of trans-3-(trimethylsilyl)allylalcohol and its activated congeners has proven instrumental in the total synthesis of several complex natural products. Its ability to participate in key bond-forming reactions facilitates the assembly of intricate carbocyclic and macrocyclic frameworks.
Terpenes and Steroids
While this compound is a versatile reagent for constructing complex carbon skeletons, its widespread application as a general building block in the synthesis of the broad classes of terpenes and steroids is not extensively documented in the scientific literature. The synthesis of these natural products often involves intricate cyclization cascades and stereospecific functionalizations where other synthetic methodologies are more commonly employed. However, the utility of silyl-functionalized allyl species in constructing specific substructures found within these larger families cannot be discounted, particularly in the context of highly functionalized or rearranged terpenoid and steroidal systems.
Macrocyclic and Polycyclic Architectures
The construction of macrocyclic and polycyclic systems presents significant synthetic challenges, including the control of ring strain, stereochemistry, and regioselectivity. Silyl-substituted allyl alcohols and their derivatives offer unique solutions to some of these challenges. The trimethylsilyl (B98337) group can act as a control element, directing the stereochemical outcome of reactions or stabilizing reactive intermediates. While not a universal strategy, the application of silylallyl reagents in specific, complex macrocyclization and polycyclization strategies has been demonstrated.
Specific Natural Product Targets
The true utility of this compound and its derivatives is most evident in the total synthesis of specific, challenging natural product targets.
(+)-Disparlure: The synthesis of (+)-Disparlure, the sex pheromone of the gypsy moth, has been approached through various synthetic strategies. libretexts.org While numerous methods exist for its synthesis, the direct application of this compound is not a prominently featured strategy in the literature. Syntheses often rely on Wittig-type reactions or the Sharpless asymmetric epoxidation of corresponding Z-alkenes to construct the characteristic epoxide moiety.
Coriolin: The total synthesis of the hirsutane sesquiterpenoid, (-)-Coriolin, has been accomplished through various elegant approaches. One notable synthesis employs a key [3+2] cycloaddition reaction to construct the tricyclic core. In this sequence, a 1-(methylthio)-2-siloxyallyl cationic species, a derivative conceptually related to this compound, is utilized as a key building block. nih.gov This highlights the potential of silyl-activated allyl systems to participate in powerful cycloaddition strategies for the rapid assembly of complex polycyclic frameworks.
Amphidinolide B1: The synthesis of the complex macrolide Amphidinolide B1 has been the subject of considerable synthetic effort. nih.gov These synthetic endeavors typically involve the convergent coupling of several complex fragments. While organosilicon reagents are often employed in these syntheses for various transformations, a direct and pivotal role for this compound in the key bond-forming steps of published Amphidinolide B1 syntheses is not explicitly detailed.
(+-)-13-Deoxytedanolide: The total synthesis of the potent cytotoxic macrolide (+)-13-deoxytedanolide represents a significant achievement in natural product synthesis. nih.gov A key step in one of the successful synthetic routes involves a highly stereoselective aldol (B89426) reaction to assemble the complex carbon skeleton. nih.govresearchgate.net While the direct use of this compound is not explicitly mentioned, the synthesis of a key fragment often involves the use of a γ-siloxy allylstannane. nih.gov Such reagents are typically prepared from the corresponding silyl-protected allyl alcohols, suggesting an implicit and crucial role for derivatives of this compound in the construction of this complex natural product. The silyl (B83357) group in these intermediates is critical for achieving the high diastereoselectivity required for the successful synthesis.
Synthesis of Biologically Active Compounds
Beyond natural product total synthesis, this compound and related structures serve as valuable precursors for the synthesis of various biologically active molecules, including pharmaceutical intermediates and non-natural amino acids.
Pharmaceutical Intermediates and Analogs (e.g., (S)-Propranolol)
The synthesis of enantiomerically pure pharmaceuticals is of paramount importance. (S)-Propranolol is a widely used beta-blocker, and numerous synthetic routes to this compound have been developed. researchgate.net These methods often involve the asymmetric opening of a prochiral epoxide or the resolution of a racemic intermediate. While the asymmetric epoxidation of allyl alcohol is a known strategy, the specific use of this compound as a key starting material in the mainstream synthesis of (S)-Propranolol is not a commonly reported method. researchgate.netresearchgate.net
Alpha-Amino Acid Derivatives
Unnatural α-amino acids are important building blocks for the development of peptidomimetics and other biologically active compounds. The incorporation of silicon-containing side chains can impart unique properties to these molecules. While there are numerous methods for the synthesis of α-amino acid derivatives, including the Strecker synthesis and Gabriel synthesis, the use of this compound as a direct precursor for the synthesis of α-amino acids is not a standard or widely documented approach. nih.govkhanacademy.org However, related strategies involving the use of silyl-protected intermediates in the synthesis of specialized amino acid derivatives have been reported.
Pyrazolines
The synthesis of pyrazolines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science, can be achieved through various synthetic routes. One prominent method involves the cycloaddition reaction between a diazo compound and an alkene. In the context of this compound, its carbon-carbon double bond serves as a dipolarophile for 1,3-dipolar cycloaddition reactions with diazoalkanes, such as diazomethane (B1218177) or trimethylsilyldiazomethane.
The reaction of this compound with a diazoalkane is anticipated to proceed via a [3+2] cycloaddition mechanism to furnish a pyrazoline ring system. The presence of the hydroxyl and trimethylsilyl groups on the allylic backbone can influence the regioselectivity and stereoselectivity of the cycloaddition. The trimethylsilyl group, being a bulky substituent, can direct the incoming diazoalkane to the less sterically hindered face of the double bond.
A general reaction scheme for the synthesis of a trimethylsilyl-substituted pyrazoline from this compound is depicted below:
This compound + R-CHN₂ → Trimethylsilyl-substituted pyrazoline
The reaction conditions for such cycloadditions typically involve mixing the reactants in an inert solvent at room temperature or with gentle heating. The specific isomer of the resulting pyrazoline will depend on the stereochemistry of the starting allylic alcohol and the nature of the diazoalkane. While specific studies on the diastereoselective synthesis of pyrazolines from chiral silylated allylic alcohols are not extensively documented in the reviewed literature, the principles of asymmetric induction in similar systems suggest that a chiral center on the allylic alcohol could influence the facial selectivity of the cycloaddition. fsu.edu
The resulting silyl-substituted pyrazolines are versatile intermediates. The trimethylsilyl group can be removed under specific conditions to yield the corresponding desilylated pyrazoline, or it can be retained to modulate the compound's solubility and stability.
Illustrative Data on Pyrazoline Synthesis from Allylic Precursors:
| Dipolarophile | Diazo Compound | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl Alcohol | Diazomethane | 5-(Hydroxymethyl)-2-pyrazoline | - | Moderate |
| trans-Crotyl Alcohol | Diazomethane | 3-Methyl-5-(hydroxymethyl)-2-pyrazoline | Mixture of diastereomers | Moderate |
| This compound | Trimethylsilyldiazomethane | 3,5-bis(trimethylsilyl)-4-(hydroxymethyl)-1-pyrazoline | Not Reported | Not Reported |
Note: The data in this table is illustrative and based on general outcomes for similar reactions, as specific experimental data for the cycloaddition of this compound was not found in the searched literature.
Materials Science Applications
Precursors to Hybrid Organic-Inorganic Nanocomposites
This compound is a bifunctional molecule with the potential to act as a precursor in the synthesis of hybrid organic-inorganic nanocomposites. This capability stems from its two distinct reactive sites: the hydroxyl (-OH) group and the trimethylsilyl ((CH₃)₃Si-) group, which is attached to a polymerizable allyl moiety.
The synthesis of hybrid nanocomposites, particularly silica-based ones, often employs the sol-gel process. aub.edu.lb In this process, a silicon alkoxide precursor undergoes hydrolysis and condensation reactions to form a silica (B1680970) network. The hydroxyl group of this compound can participate in condensation reactions with silanol (B1196071) groups (Si-OH) on the surface of silica nanoparticles or within a forming silica matrix. This reaction results in the covalent bonding of the organosilane molecule to the inorganic silica framework through a stable Si-O-C linkage.
Furthermore, the trimethylsilyl group can undergo hydrolysis to form a silanol group, which can then co-condense with other silicon alkoxide precursors (like tetraethoxysilane, TEOS) or with other molecules of itself, integrating the organic allyl functionality directly into the silica network. The general steps involve:
Hydrolysis: The trimethylsilyl group can be hydrolyzed, although less readily than alkoxysilanes, to form a silanol group.
Condensation: The newly formed silanol group, as well as the original alcohol group, can condense with other silanol groups, leading to the formation of a cross-linked hybrid material.
The presence of the allyl group within the resulting nanocomposite imparts organic character and provides a site for further functionalization or polymerization, leading to materials with tailored properties. The incorporation of such organosilanes can improve the compatibility between the inorganic silica and an organic polymer matrix, enhance mechanical properties, and introduce new functionalities. For instance, the presence of silanes in polyvinyl alcohol nanocomposites has been shown to enhance the glass transition temperature, melting point, and decomposition temperature of the polymer. sigmaaldrich.com
Illustrative Properties of Silica Nanocomposites:
| Property | Neat Polymer | Polymer with Unmodified Silica | Polymer with Silyl-Modified Silica |
| Tensile Strength | Moderate | Slightly Increased | Significantly Increased |
| Thermal Stability | Good | Good | Excellent |
| Dispersibility of Filler | Poor | Moderate | Good |
Note: This table provides a qualitative comparison based on general findings in the field of silica nanocomposites. Specific quantitative data for composites derived from this compound is not available in the reviewed literature.
Polymer Precursors
The allyl group in this compound makes it a potential monomer for polymerization reactions. However, the polymerization of allylic monomers, including allyl alcohol itself, presents challenges. Allyl compounds are known to be less reactive in conventional free-radical polymerization compared to vinyl monomers like styrene (B11656) or acrylates. This is due to degradative chain transfer, where the allylic hydrogen is abstracted by the propagating radical, leading to the formation of a stable, less reactive allylic radical, which is slow to reinitiate polymerization. This typically results in polymers with low molecular weights.
Despite these challenges, copolymers of allyl alcohol are commercially produced. For instance, styrene-allyl alcohol (SAA) copolymers are synthesized, often requiring specific polymerization techniques to achieve sufficient incorporation of the allyl alcohol monomer and to obtain useful molecular weights. sigmaaldrich.com
In the case of this compound, the presence of the bulky trimethylsilyl group adjacent to the double bond could further influence its polymerization behavior. The steric hindrance might reduce the rate of polymerization. On the other hand, the electronic effects of the silyl group could potentially modify the reactivity of the double bond.
The polymerization of this compound could theoretically proceed via free-radical polymerization, initiated by common radical initiators. The resulting polymer would possess a backbone of repeating propylene (B89431) units with pendant hydroxyl and trimethylsilyl functionalities. These functional groups would offer sites for subsequent chemical modifications, such as cross-linking or grafting of other polymer chains.
Illustrative Data for Allyl Alcohol Copolymerization:
| Comonomer | Allyl Alcohol Content (mol %) | Average Mw | Average Mn |
| Styrene | 40 | ~2,200 | ~1,200 |
| Acrylates | Variable | Low to Moderate | Low to Moderate |
Note: This data is for the copolymerization of allyl alcohol. sigmaaldrich.com Specific polymerization data for this compound is not available in the searched literature and the values presented are for illustrative purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
